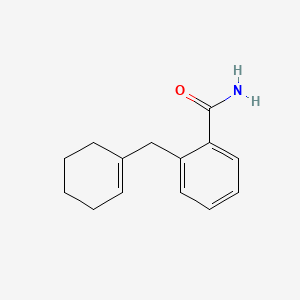

o-Toluamide, alpha-1-cyclohexen-1-yl-

説明

o-Toluamide, alpha-1-cyclohexen-1-yl- is an aromatic amide derivative characterized by an ortho-methyl-substituted benzamide group (o-toluamide) conjugated with a cyclohexenyl moiety at the alpha position. This compound’s structure combines a rigid aromatic system with a partially unsaturated cyclohexene ring, which influences its physicochemical properties and reactivity. The cyclohexenyl group introduces stereoelectronic effects that may modulate interactions with enzymes or receptors, though enzymatic assays indicate low catalytic turnover rates compared to other amides (discussed below) .

特性

CAS番号 |

23966-64-5 |

|---|---|

分子式 |

C14H17NO |

分子量 |

215.29 g/mol |

IUPAC名 |

2-(cyclohexen-1-ylmethyl)benzamide |

InChI |

InChI=1S/C14H17NO/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h4-6,8-9H,1-3,7,10H2,(H2,15,16) |

InChIキー |

FEPGMASKFFUWJZ-UHFFFAOYSA-N |

正規SMILES |

C1CCC(=CC1)CC2=CC=CC=C2C(=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of o-Toluamide, alpha-1-cyclohexen-1-yl- typically involves the reaction of o-toluic acid with cyclohexenylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of o-Toluamide, alpha-1-cyclohexen-1-yl- may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and solvents can optimize the yield and purity of the final product.

化学反応の分析

Types of Reactions

o-Toluamide, alpha-1-cyclohexen-1-yl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aromatic ring in the compound allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

科学的研究の応用

o-Toluamide, alpha-1-cyclohexen-1-yl- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research explores its potential as a pharmacophore in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which o-Toluamide, alpha-1-cyclohexen-1-yl- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Analogs in Amide Derivatives

Key structural analogs include substituted benzamides, aliphatic amides, and sulfonylurea derivatives. A comparative overview is provided in Table 1.

Table 1: Structural and Functional Comparison of o-Toluamide, alpha-1-cyclohexen-1-yl- with Selected Analogs

Key Observations:

- Enzymatic Inactivity: o-Toluamide, alpha-1-cyclohexen-1-yl- exhibits negligible activity (<0.005 s.="" acetamide="" acid="" acid,="" aliphatic="" amides="" and="" carboxylic="" catalytic="" chloroacetamide="" comparable="" contrasts="" due="" enhancing="" functionality="" higher="" in="" interactions.="" its="" kcat<="" li="" like="" likely="" reactions,="" relative="" shows="" simple="" sub>),="" substrate-enzyme="" succinamic="" sup>)="" this="" to="" transaminase-catalyzed="" turnover="" which="" with=""> Structural Rigidity vs. Flexibility: The cyclohexenyl group introduces conformational constraints absent in aliphatic analogs like acetamide.

Pharmacologically Relevant Comparisons

- Tolazamide : A sulfonylurea antidiabetic drug, Tolazamide replaces the cyclohexyl group with an azepine ring and incorporates a sulfonylurea moiety . This structural modification enhances its binding to pancreatic β-cell receptors, promoting insulin secretion—a property absent in o-Toluamide, alpha-1-cyclohexen-1-yl-.

- Cyclamide: A synonym for acetohexamide, cyclamide retains a cyclohexyl group but differs in its sulfonylurea backbone, highlighting the critical role of urea/sulfonyl groups in pharmacological activity .

Research Implications and Gaps

- Mechanistic Studies : Further research is needed to elucidate why the cyclohexenyl group fails to enhance enzymatic activity despite its structural complexity. Computational modeling could clarify steric or electronic mismatches.

- Pharmacological Exploration: Functionalizing the o-toluamide core with bioactive groups (e.g., sulfonylurea) may yield novel therapeutic candidates, bridging the gap between inert analogs like o-Toluamide, alpha-1-cyclohexen-1-yl- and drugs like Tolazamide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。